Temsirolimus (Torisel)

Beschreibung

Historical Context of Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors and Temsirolimus (B1684623) Genesis

The journey to understanding Temsirolimus begins with the discovery of its parent compound, Rapamycin (also known as Sirolimus). In 1964, a Canadian medical expedition to Easter Island (Rapa Nui) collected soil samples. mdpi.combio-rad-antibodies.com From these samples, a soil bacterium, Streptomyces hygroscopicus, was isolated and found to produce a compound with potent antifungal properties. nih.govoup.com This macrolide was named Rapamycin, in a nod to the island's native name, Rapa Nui. nih.govexamine.com

Initially developed as an antifungal agent, further research unveiled that Rapamycin possessed other significant biological activities. wikipedia.org Scientists discovered it had powerful immunosuppressive functions, a finding that would later lead to its use in preventing organ transplant rejection. mdpi.combio-rad-antibodies.comnih.gov Beyond its effects on fungi and the immune system, studies conducted by the National Cancer Institute (NCI) revealed that Rapamycin could inhibit the growth of tumor cell lines in vitro. mdpi.combio-rad-antibodies.com This anti-proliferative and anti-tumor activity sparked considerable interest in its potential as a cancer therapeutic and laid the groundwork for future research into its mechanism of action. bio-rad-antibodies.comnih.govnih.gov

Following the discovery of Rapamycin's diverse biological effects, the scientific community focused on identifying its molecular target. bio-rad-antibodies.com It was observed that Rapamycin's effects were present in both yeast and human cells, suggesting a highly conserved mechanism of action. nih.gov In the early 1990s, independent research groups made a breakthrough. Michael Hall's group at the University of Basel identified the target in budding yeast, naming the corresponding genes TOR1 and TOR2 (Target of Rapamycin). bio-rad-antibodies.comwikipedia.org Concurrently, George Livi and his colleagues made similar findings. wikipedia.org

Subsequent research in 1994 led to the isolation of the mammalian counterpart, a 289-kDa serine/threonine kinase that is bound and inhibited by a complex of Rapamycin and the intracellular protein FKBP12. nih.govoup.comjci.org This protein was initially given several names, including FRAP (FKBP-Rapamycin-Associated Protein) and RAFT1 (Rapamycin and FKBP12 Target 1). wikipedia.org Ultimately, the name mTOR (mammalian Target of Rapamycin) was broadly adopted to honor the original discovery in yeast. wikipedia.org The "m" in mTOR was later revised to mean "mechanistic". wikipedia.org The identification of mTOR as the direct target of Rapamycin was a pivotal moment, opening the door to the detailed molecular study of the mTOR signaling pathway. wikipedia.orgjci.org

While Rapamycin was a powerful tool for research and had clinical applications, its physicochemical properties, such as poor water solubility, presented challenges. This led to the development of derivatives, or analogs, of Rapamycin, collectively known as "rapalogs". jci.orgnih.gov These first-generation mTOR inhibitors were designed to have the same core mechanism of action but with improved pharmaceutical properties, such as better solubility and stability, allowing for intravenous or oral administration. wikipedia.orgnih.gov

Several rapalogs were developed, including Temsirolimus (CCI-779), Everolimus (B549166) (RAD001), and Ridaforolimus (AP-23573). wikipedia.orgjci.org Temsirolimus, an ester analog of Rapamycin, was specifically developed to have higher water solubility than its parent compound. wikipedia.orgnih.gov Although Temsirolimus itself has anticancer activity, it also functions as a prodrug, being converted to Rapamycin in the body. nih.gov These rapalogs, including Temsirolimus, inhibit the mTOR pathway similarly to Rapamycin by forming a complex with FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). nih.govpatsnap.com

The rationale for developing Temsirolimus as a cancer treatment was built on extensive preclinical research. The discovery that mTOR signaling is frequently overactive in many human cancers provided a strong basis for targeting this pathway. haematologica.org Preclinical studies demonstrated that Temsirolimus has broad anticancer effects across various tumor types. researchgate.net

In laboratory settings, Temsirolimus showed potent anti-tumor activity as a single agent against a wide range of cancer cell lines, including those derived from neuroblastoma, rhabdomyosarcoma, osteosarcoma, breast cancer, and renal cell carcinoma (RCC). researchgate.netaetna.com Studies also indicated that inhibiting mTOR could overcome resistance to certain chemotherapy agents. researchgate.net In animal models, such as xenografts where human tumor cells are implanted into mice, Temsirolimus significantly inhibited tumor growth and prolonged survival. aetna.complos.org For instance, in xenograft models of neuroblastoma, the combination of Temsirolimus with another agent significantly inhibited tumor growth. aetna.com These promising preclinical results, validating the mTOR pathway as a critical target in cancer, provided the necessary justification for advancing Temsirolimus into clinical trials for various cancers, including advanced renal cell carcinoma. plos.orgnih.gov

Development of Rapamycin Analogs (Rapalogs) including Temsirolimus

Overview of the mTOR Signaling Pathway in Cellular Regulation

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. wikipedia.orgpatsnap.com It integrates signals from a variety of upstream pathways, including those related to growth factors (like IGF-1), nutrients (especially amino acids), energy levels, and oxygen. wikipedia.orgmskcc.org mTOR functions as the catalytic subunit within two distinct protein complexes, known as mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgmskcc.orgamegroups.org These complexes have different components, are regulated differently, and control distinct cellular processes. patsnap.comnih.gov Temsirolimus and other rapalogs primarily act by inhibiting mTORC1. patsnap.com

mTORC1 is a large, multi-protein complex that plays a critical role in promoting anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. mdpi.comf1000research.com Its dysregulation is linked to numerous diseases, including cancer and diabetes. amegroups.org

Structure of mTORC1 The core of mTORC1 is a dimer, with each unit consisting of three main proteins: mTOR, Raptor, and mLST8. mdpi.comf1000research.com These core components are associated with two inhibitory subunits, PRAS40 and Deptor. mdpi.com

Table 1: Core and Associated Components of mTORC1

| Component | Full Name | Function |

| mTOR | mechanistic Target of Rapamycin | The catalytic kinase subunit of the complex. nih.gov |

| Raptor | Regulatory-Associated Protein of mTOR | A scaffolding protein that recruits substrates to mTORC1. mdpi.comnih.gov |

| mLST8 | mammalian Lethal with SEC13 protein 8 | Also known as GβL, it helps stabilize the kinase domain and is required for complex assembly. nih.govnih.gov |

| PRAS40 | Proline-Rich AKT1 Substrate 40 kDa | An inhibitory subunit whose phosphorylation leads to its dissociation and activation of mTORC1. mdpi.com |

| Deptor | DEP-Domain-Containing mTOR-Interacting Protein | An inhibitory protein found in both mTORC1 and mTORC2. nih.gov |

Key Downstream Effectors of mTORC1 mTORC1 controls cell growth and proliferation primarily by phosphorylating a set of key downstream effector proteins, which in turn regulate protein synthesis (translation) and other metabolic processes. amegroups.orgnih.gov The two best-characterized substrates of mTORC1 are S6K1 and 4E-BP1. nih.govnih.gov

S6 Kinase 1 (S6K1): When phosphorylated and activated by mTORC1, S6K1 promotes multiple processes that enhance protein synthesis. nih.govpnas.org This includes increasing mRNA biogenesis and the translation of a class of mRNAs that encode ribosomal proteins and other components of the translational machinery. nih.gov

4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1): In its unphosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E. nih.gov Phosphorylation of 4E-BP1 by mTORC1 causes it to release eIF4E. nih.gov This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for initiating cap-dependent translation, a critical step for the synthesis of most proteins. nih.gov

By controlling these effectors, mTORC1 acts as a master conductor of cellular growth, ensuring that cells only commit to energy-intensive processes like proliferation when sufficient resources are available. nih.gov

Table 2: Key Downstream Effectors of mTORC1 and Their Functions

| Effector | Full Name | Function upon mTORC1 Activation |

| S6K1 | Ribosomal protein S6 kinase 1 | Phosphorylates multiple targets to promote mRNA biogenesis, translation elongation, and synthesis of ribosomal proteins. amegroups.orgnih.gov |

| 4E-BP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | Is phosphorylated and releases eIF4E, permitting cap-dependent translation initiation to proceed. amegroups.orgnih.gov |

mTOR Complex 2 (mTORC2) Composition and Distinct Regulatory Functions

The mTOR protein kinase exists in two structurally and functionally distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). pnas.orgnih.gov While temsirolimus primarily targets mTORC1, understanding mTORC2 is crucial for contextualizing the broader landscape of mTOR signaling.

Both complexes share the core catalytic subunit mTOR and mammalian Lethal with SEC13 protein 8 (mLST8). mdpi.combiorxiv.org The defining components of mTORC2, which distinguish it from mTORC1, are Rapamycin-Insensitive Companion of mTOR (Rictor) and mammalian Stress-activated protein kinase-Interacting protein 1 (mSIN1). mdpi.comwikipedia.org Additional associated proteins include Protor-1/2 and DEPTOR, which also associates with mTORC1. mdpi.comwikipedia.org Rictor acts as a critical scaffold for the complex, while mSIN1 is believed to play a key role in substrate recruitment and the subcellular localization of mTORC2. mdpi.comwikipedia.orgportlandpress.com The C-terminal domain of Rictor masks the FKBP12-rapamycin binding (FRB) domain on mTOR, which explains why mTORC2 is largely insensitive to acute treatment with rapamycin and its analogs like temsirolimus. mdpi.com

mTORC2's regulatory functions are primarily centered on cell survival, proliferation, and cytoskeletal organization. wikipedia.orgamegroups.org It executes these functions by phosphorylating and activating several members of the AGC (PKA/PKG/PKC) family of protein kinases. wikipedia.orgnih.gov Key substrates of mTORC2 include:

Akt (Protein Kinase B): mTORC2 phosphorylates Akt at a critical serine residue (S473), which is required for its full activation. biorxiv.orgwikipedia.org Activated Akt is a vital downstream component of the PI3K pathway, promoting cell survival and proliferation. wikipedia.orgnih.gov

Protein Kinase C α (PKCα): Through phosphorylation of PKCα, mTORC2 regulates the organization of the actin cytoskeleton. mdpi.comwikipedia.org

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1): mTORC2 phosphorylates and activates SGK1, which is involved in regulating ion transport and cell survival. mdpi.combiorxiv.org

Unlike mTORC1, which is primarily regulated by nutrients, mTORC2 is mainly activated by growth factors via the PI3K signaling pathway. nih.govwikipedia.org

Table 1: Core Components of mTORC1 vs. mTORC2

| Component | mTORC1 | mTORC2 | Shared/Unique |

|---|---|---|---|

| mTOR | Yes | Yes | Shared |

| mLST8 (GβL) | Yes | Yes | Shared |

| Raptor | Yes | No | mTORC1 Unique |

| PRAS40 | Yes | No | mTORC1 Unique |

| Rictor | No | Yes | mTORC2 Unique |

| mSIN1 | No | Yes | mTORC2 Unique |

| Protor-1/2 | No | Yes | mTORC2 Unique |

| DEPTOR | Yes | Yes | Shared (Inhibitory) |

Interplay with Upstream Signaling Pathways, notably the PI3K/Akt Axis

The mTOR pathway is intricately linked with the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis, a critical pathway for regulating the cell cycle. wikipedia.orgfrontiersin.org This pathway is typically initiated by the binding of growth factors to their receptors on the cell surface, leading to the activation of PI3K. qiagen.com

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including the kinase Akt and its activator PDK1. nih.gov At the membrane, Akt is phosphorylated at threonine residue T308 by PDK1. nih.gov For full activation, Akt requires a second phosphorylation at serine residue S473, a step directly mediated by mTORC2. frontiersin.orgwikipedia.org

Once fully activated, Akt can phosphorylate a range of downstream targets that promote cell growth and survival. wikipedia.org A key interaction in this pathway involves the tuberous sclerosis complex (TSC), composed of TSC1 and TSC2, which acts as a negative regulator of mTORC1. Akt directly phosphorylates and inhibits TSC2, thereby relieving the inhibition on mTORC1 and promoting its activity. nih.gov

Furthermore, Akt phosphorylates the Proline-Rich Akt Substrate of 40 kDa (PRAS40) on threonine residue Thr246. nih.govnih.govmesoscale.com Unphosphorylated PRAS40 binds to and inhibits mTORC1. cellsignal.com Phosphorylation by Akt causes PRAS40 to dissociate from the complex, relieving this inhibition and further promoting mTORC1 signaling. nih.govmesoscale.comcellsignal.com This demonstrates a direct mechanism by which the PI3K/Akt axis activates mTORC1. patsnap.com

Feedback loops are also a critical feature of this interplay. Activated S6K1, a downstream target of mTORC1, can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS-1), which is an upstream activator of PI3K. mdpi.com This creates a negative feedback loop that dampens both PI3K/Akt and mTORC2 signaling. mdpi.comnih.gov

Positioning Temsirolimus within the Landscape of mTOR Inhibitor Research

The development of mTOR inhibitors has evolved through several generations, each with distinct mechanisms and target specificities. Temsirolimus is a cornerstone of the first generation of these inhibitors. aacrjournals.org

Allosteric Inhibition Mechanism of Rapalogs at the FKBP12-Rapamycin Binding (FRB) Domain

Temsirolimus and other rapalogs (rapamycin analogs) are not direct inhibitors of mTOR's kinase activity. tandfonline.com Instead, they employ a unique gain-of-function mechanism. tandfonline.comfrontiersin.org Temsirolimus first binds to a highly conserved intracellular protein, the 12-kDa FK506-binding protein (FKBP12). drugbank.compatsnap.com

This newly formed temsirolimus-FKBP12 complex then acts as the inhibitory agent. patsnap.com It specifically binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, which is a component of the mTORC1 complex. tandfonline.comfrontiersin.orgnih.gov This binding event does not block the ATP-binding site in the kinase domain but rather acts allosterically. nih.govmdpi.com The formation of this ternary complex (mTOR-rapalog-FKBP12) restricts substrate access to the mTORC1 active site and can destabilize the integrity of the complex, thereby inhibiting its downstream signaling. tandfonline.commdpi.com This mechanism is highly specific to mTORC1 because in mTORC2, the FRB domain is shielded by the Rictor subunit, rendering it acutely insensitive to rapalogs. nih.govmdpi.com

Distinctions from ATP-Competitive mTOR Inhibitors

The limitations of first-generation rapalogs, such as their incomplete inhibition of mTORC1 and lack of direct effect on mTORC2, spurred the development of second-generation mTOR inhibitors. mdpi.comaacrjournals.org These newer agents are known as ATP-competitive mTOR kinase inhibitors. wikipedia.orgfrontiersin.org

The primary distinction lies in their mechanism of action. Unlike the allosteric inhibition by rapalogs, ATP-competitive inhibitors bind directly to the ATP-binding pocket within the mTOR kinase domain. aacrjournals.orgmdpi.commdpi.com Because this kinase domain is shared by both mTORC1 and mTORC2, these inhibitors effectively block the catalytic activity of both complexes. wikipedia.orgaacrjournals.orgnih.gov

This dual inhibition has significant consequences for cell signaling. By inhibiting mTORC2, these second-generation compounds prevent the activating phosphorylation of Akt at Ser473, thereby blocking a key survival signal. aacrjournals.orgnih.gov Furthermore, they can overcome the negative feedback loop where mTORC1 inhibition by rapalogs leads to the upregulation of PI3K/Akt signaling. wikipedia.org As a result, ATP-competitive inhibitors often demonstrate more potent and complete suppression of the entire mTOR signaling network compared to rapalogs. ashpublications.orgpnas.org

Table 2: Comparison of mTOR Inhibitor Generations

| Feature | First-Generation (e.g., Temsirolimus) | Second-Generation (e.g., Sapanisertib, OSI-027) |

|---|---|---|

| Mechanism | Allosteric Inhibition | ATP-Competitive Inhibition |

| Binding Site | FRB domain (via FKBP12) | Kinase Domain ATP-binding site |

| Target Complex(es) | Primarily mTORC1 | mTORC1 and mTORC2 |

| Effect on mTORC2 | Acutely insensitive; chronic exposure may inhibit assembly | Direct inhibition of kinase activity |

| Effect on Akt (S473) | Indirect; can lead to feedback activation | Direct inhibition of phosphorylation |

| Inhibition Completeness | Incomplete inhibition of some mTORC1 substrates (e.g., 4E-BP1) | More complete inhibition of mTORC1 and mTORC2 substrates |

Eigenschaften

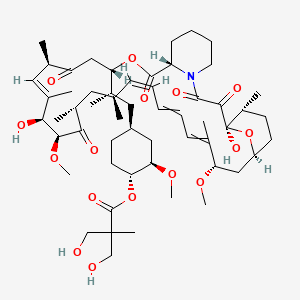

Molekularformel |

C56H87NO16 |

|---|---|

Molekulargewicht |

1030.3 g/mol |

IUPAC-Name |

[(1R,2R,4S)-4-[(2S)-2-[(1R,9S,12S,15R,16Z,18S,19S,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13+,34-18?,38-26-/t33-,35-,36+,37-,39-,40+,41+,42+,44-,45+,46+,47-,49+,50-,56-/m1/s1 |

InChI-Schlüssel |

CBPNZQVSJQDFBE-FQJIGVLFSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@H]([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)C)OC |

Kanonische SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

Herkunft des Produkts |

United States |

Preclinical Pharmacology and Molecular Mechanisms of Temsirolimus

Mechanistic Basis of Temsirolimus (B1684623) Action

The anticancer effects of temsirolimus are initiated by its interaction with an intracellular protein, leading to the inhibition of a key signaling pathway.

Binding to the Intracellular Immunophilin FKBP12

Temsirolimus, a derivative of rapamycin (B549165), initiates its action by binding to the intracellular protein FK506-binding protein 12 (FKBP12). patsnap.comnih.govdrugbank.compatsnap.com FKBP12 belongs to the immunophilin family of proteins, which are known to possess peptidyl-prolyl isomerase (PPIase) activity and act as receptors for natural products like FK506 and rapamycin. frontiersin.org The binding of temsirolimus to FKBP12 is a critical first step for its inhibitory function. nih.govdrugbank.com This interaction occurs with high affinity and involves the rapamycin/Leu-Pro binding pocket of FKBP12. embopress.org

Formation of the Temsirolimus-FKBP12 Complex and Subsequent mTOR Inhibition

Upon binding to FKBP12, temsirolimus forms a stable complex. patsnap.comnih.govdrugbank.com This temsirolimus-FKBP12 complex then targets and binds to the mTOR protein, specifically to the FKBP-rapamycin binding (FRB) domain of mTOR. nih.govfrontiersin.org This interaction effectively inhibits the activity of mTOR, a serine/threonine kinase that plays a central role in regulating cell division, growth, and proliferation. patsnap.comnih.govdrugbank.com The formation of this ternary complex is a "gain-of-function" mechanism, where the complex acquires the ability to inhibit mTOR, an action neither temsirolimus nor FKBP12 can perform alone. frontiersin.org

Primary Allosteric Inhibition of mTORC1 Activity

Temsirolimus is a selective, allosteric inhibitor of the mTOR complex 1 (mTORC1). nih.govoncotarget.comnih.govkarger.com It does not directly inhibit the kinase activity of mTORC2. nih.gov The binding of the temsirolimus-FKBP12 complex to the FRB domain of mTOR induces a conformational change in the mTORC1 complex, which allosterically alters the active site and inhibits its kinase activity. mdpi.com This specific inhibition of mTORC1 disrupts its ability to phosphorylate downstream targets, thereby blocking signals that promote cell proliferation and growth. nih.govpfizer.compfizermedicalinformation.com

Direct Downstream Molecular Effects of mTORC1 Inhibition by Temsirolimus

The inhibition of mTORC1 by temsirolimus leads to a cascade of downstream molecular events, primarily affecting protein synthesis.

Inhibition of p70 S6 Kinase (S6K) Phosphorylation

One of the primary downstream effects of mTORC1 inhibition by temsirolimus is the reduced phosphorylation of the p70 S6 kinase (S6K). patsnap.comspandidos-publications.com mTORC1 directly phosphorylates S6K, and when mTORC1 is inhibited, this phosphorylation is blocked. patsnap.comnih.gov This leads to the dephosphorylation and inactivation of S6K. researchgate.net The inhibition of S6K phosphorylation has been observed in various cancer cell lines treated with temsirolimus. spandidos-publications.com For instance, studies have shown that temsirolimus treatment completely abolishes S6K activity. jci.org The phosphorylation status of S6K, particularly at Thr389, is a critical event for its activation and closely correlates with its kinase activity in vivo. cellsignal.com

| Cell Line | Effect of Temsirolimus | Key Finding | Citation |

|---|---|---|---|

| Malignant Pleural Mesothelioma (MPM) cell lines | Strongly inhibited phosphorylation of p70s6k | Inhibition of mTOR signaling pathway contributes to antiproliferative effects. | spandidos-publications.com |

| Mouse liver (in vivo) | Completely abolished S6K activity | Demonstrates potent in vivo inhibition of a key mTORC1 substrate. | jci.org |

| Ovarian cancer cell lines (OV-90, OVCA429) | siRNA knockdown of p70S6K resulted in substantially decreased phosphorylation | Highlights the role of p70S6K in cancer cell processes. | oncotarget.com |

Regulation of Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation Status

Temsirolimus also modulates the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), another key downstream effector of mTORC1. patsnap.compfizer.com In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation. nih.govnih.gov mTORC1 phosphorylates 4E-BP1 at multiple sites, which causes its release from eIF4E and allows protein synthesis to proceed. tandfonline.com Inhibition of mTORC1 by temsirolimus is expected to decrease 4E-BP1 phosphorylation, leading to the suppression of protein synthesis. patsnap.com However, the effect of temsirolimus on 4E-BP1 phosphorylation can be complex and cell-type specific. jci.orgpnas.org Some studies report that while temsirolimus potently inhibits S6K phosphorylation, its effect on 4E-BP1 phosphorylation can be less pronounced or even transient. jci.orgplos.org For example, one study noted that temsirolimus treatment did not affect 4E-BP1 phosphorylation while completely abolishing S6K activity. jci.org Another study found that 4E-BP1 phosphorylation can recover after initial inhibition despite the continued presence of a rapamycin analogue. pnas.org This differential regulation suggests a more nuanced control of mTORC1 downstream signaling.

| Study Context | Effect of Temsirolimus/Rapamycin Analogue | Key Finding | Citation |

|---|---|---|---|

| Mouse liver (in vivo) | Did not affect 4E-BP1 phosphorylation | Shows differential sensitivity of mTORC1 substrates to inhibition. | jci.org |

| HEK293 cells | 4E-BP1 recovers in phosphorylation within 6 hours despite initial inhibition | Suggests a mechanism for maintained cap-dependent translation in the presence of the drug. | pnas.org |

| Endometrial cancer cell lines | Had little or no effect on inhibiting 4E-BP1 phosphorylation compared with control | Indicates incomplete blockage of all downstream mTORC1 signaling arms by temsirolimus alone. | plos.org |

Impact on Ribosomal Protein S6 Phosphorylation and mRNA Translation Initiation

Temsirolimus, through its inhibition of mTORC1, significantly impacts the phosphorylation of ribosomal protein S6 (rpS6) and the subsequent initiation of mRNA translation. mTORC1 directly phosphorylates and activates the p70 S6 kinase 1 (S6K1), which in turn phosphorylates rpS6. plos.orgoncotarget.com Temsirolimus effectively blocks this cascade, leading to a marked reduction in phosphorylated rpS6. aetna.complos.orgoncotarget.com This dephosphorylation is a key indicator of mTORC1 inhibition. oncotarget.com

The phosphorylation status of rpS6 is critical for the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode for components of the translational machinery itself. tandfonline.com By inhibiting rpS6 phosphorylation, temsirolimus can selectively impede the synthesis of proteins required for ribosome biogenesis and cell growth. oncotarget.comoncotarget.com

Furthermore, mTORC1 regulates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). plos.orgtandfonline.com In its unphosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for cap-dependent translation initiation. nih.govmdpi.com While temsirolimus can lead to the dephosphorylation of 4E-BP1, its effect is often incomplete, meaning it may not fully suppress cap-dependent translation. plos.orgnih.gov This incomplete inhibition of 4E-BP1 phosphorylation is considered a potential mechanism of resistance to temsirolimus. plos.org

However, at higher concentrations, temsirolimus can cause a significant decline in global protein synthesis and the disassembly of polyribosomes. medchemexpress.com This is associated with an increase in the phosphorylation of eukaryotic elongation factor 2 (eEF2) and eukaryotic initiation factor 2 alpha (eIF2α), indicating a broader impact on the translation process beyond just the mTORC1-S6K1-rpS6 axis. medchemexpress.com

Table 1: Impact of Temsirolimus on Key Translational Components

| Target Protein | Effect of Temsirolimus | Consequence for mRNA Translation |

|---|---|---|

| Ribosomal Protein S6 (rpS6) | Decreased phosphorylation. plos.orgoncotarget.com | Inhibition of translation of specific mRNAs (e.g., TOP mRNAs). tandfonline.com |

| 4E-BP1 | Incomplete dephosphorylation. plos.orgnih.gov | Partial inhibition of cap-dependent translation. plos.org |

| eEF2 | Increased phosphorylation (at high concentrations). medchemexpress.com | Inhibition of translation elongation. |

| eIF2α | Increased phosphorylation (at high concentrations). medchemexpress.com | General inhibition of translation initiation. |

Non-Canonical and Feedback Pathway Modulation by Temsirolimus

The inhibition of mTORC1 by temsirolimus can trigger complex feedback loops and modulate other signaling pathways, which can either counteract or potentiate its antitumor effects.

A significant consequence of mTORC1 inhibition by temsirolimus is the compensatory activation of the upstream Akt signaling pathway. plos.org This occurs through the disruption of a negative feedback loop. mTORC1 normally phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), which is an upstream activator of the PI3K/Akt pathway. oncotarget.comglowm.com When temsirolimus inhibits mTORC1, this negative feedback is relieved, leading to increased signaling through PI3K and subsequent hyper-activation of Akt. plos.orgumich.eduaacrjournals.org

This feedback activation of Akt is further amplified by the mTORC2 complex. mTORC2, which is largely insensitive to rapamycin analogs like temsirolimus, is a key kinase responsible for the phosphorylation of Akt at serine 473 (S473), a critical step for its full activation. plos.orgoncotarget.com The inhibition of mTORC1 can lead to an increase in mTORC2 activity, further promoting Akt phosphorylation and cell survival signals, thereby creating a potential mechanism for acquired resistance to temsirolimus. nih.govmdpi.com Preclinical studies have consistently shown that treatment with temsirolimus can lead to a compensatory increase in Akt phosphorylation at both the S473 and threonine 308 (T308) sites, particularly in cells that are initially sensitive to the drug. plos.orgresearchgate.net

The effects of temsirolimus extend beyond the PI3K/Akt/mTOR axis, influencing other pro-survival signaling pathways such as the MAPK/ERK and STAT3 pathways.

In some preclinical models, inhibition of mTORC1 by temsirolimus has been shown to lead to the activation of the ERK pathway. nih.govresearchgate.net This can be mediated by a p70S6K-PI3K-Ras signaling pathway. nih.gov For instance, in acute myeloid leukemia (AML) cell lines, temsirolimus treatment dramatically increased ERK 1/2 phosphorylation. nih.govoncotarget.com However, this effect is not universal and can be cell-type dependent. nih.gov

Temsirolimus has also been shown to modulate the STAT3 signaling pathway. nih.gov In some cancer models, mTOR signaling can regulate STAT3 gene expression. nih.gov Treatment with temsirolimus has been observed to affect STAT3 phosphorylation and expression, which can in turn influence the expression of its downstream targets like c-Myc. nih.gov Furthermore, pacritinib, a JAK2/STAT3 inhibitor, has shown synergistic effects when combined with temsirolimus in preclinical renal cell carcinoma models, suggesting a crosstalk between these pathways. tandfonline.com In animal models of Parkinson's disease, temsirolimus exhibited anti-inflammatory properties by inhibiting the expression of mitogen-activated protein kinases such as p-JNK, p-p38, and p-ERK. unime.it

The intricate crosstalk within the PI3K/Akt/mTOR pathway and its connections to other signaling networks have profound implications for the therapeutic effects of temsirolimus and the maintenance of cellular homeostasis. The compensatory activation of Akt following mTORC1 inhibition highlights the adaptive mechanisms that cancer cells employ to survive. plos.orgumich.edu This feedback loop is a major reason for the limited efficacy of temsirolimus as a single agent in some cancers. plos.org

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its disruption by temsirolimus can lead to various cellular responses aimed at restoring homeostasis. nih.govnih.govnih.gov One such response is the induction of autophagy, a cellular degradation process that can either promote cell survival or lead to cell death. researchgate.net Temsirolimus has been shown to induce autophagy, which can contribute to its therapeutic effects in some contexts. medchemexpress.comnih.govplos.org

The crosstalk between the PI3K/Akt/mTOR pathway and other signaling cascades, such as the MAPK/ERK and STAT3 pathways, further complicates the cellular response to temsirolimus. nih.govaacrjournals.org Inhibition of one pathway can lead to the upregulation of another, providing an escape route for cancer cells. nih.gov This underscores the rationale for combination therapies that simultaneously target multiple nodes within these interconnected signaling networks to overcome resistance and enhance therapeutic efficacy. aacrjournals.org

Table 2: Modulation of Pro-survival Pathways by Temsirolimus

| Pathway | Effect of Temsirolimus | Implication |

|---|---|---|

| Akt Signaling | Compensatory activation via mTORC2 and relief of negative feedback. plos.orgumich.edu | Potential for acquired drug resistance. mdpi.com |

| ERK Signaling | Can be activated in some preclinical models. nih.govresearchgate.net | May limit the anti-proliferative effects of temsirolimus. |

| STAT3 Signaling | Modulation of phosphorylation and expression. nih.gov | Potential for synergistic effects with STAT3 inhibitors. tandfonline.com |

Cellular and Molecular Effects of Temsirolimus

Cell Cycle Regulation by Temsirolimus (B1684623) in Preclinical Models

Temsirolimus exerts its anti-proliferative effects in part by intervening in the cell cycle, a fundamental process for cell growth and division.

Induction of G0/G1 Cell Cycle Arrest

Preclinical studies have consistently shown that temsirolimus induces cell cycle arrest in the G0/G1 phase in various cancer cell lines. This inhibition of progression from the G1 to the S phase of the cell cycle is a key mechanism of its cytostatic effect. imrpress.comfrontiersin.org For instance, in mantle cell lymphoma (MCL) cell lines, temsirolimus treatment leads to a G0/G1 phase arrest. nih.gov Similarly, in lung adenocarcinoma cell lines, both early and late-stage cells demonstrated cell cycle arrest at the G0/G1 phase following temsirolimus treatment. frontiersin.org This effect has also been observed in colorectal cancer and endometrial cancer cells. imrpress.complos.org In endometrial cancer cells sensitive to temsirolimus, treatment increased the percentage of cells in the G1 phase from 42% to 71% within 24 hours. plos.org This G1 block is a common mechanism by which temsirolimus, sometimes in combination with other inhibitors, achieves its anti-proliferative effects. plos.orgaetna.com

Modulation of Cyclin Levels (e.g., Cyclin D1) and Cell Cycle Inhibitors (e.g., p27, p21)

Temsirolimus influences the levels of key proteins that regulate the cell cycle. The progression through the G1 phase is largely controlled by the activity of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors. immunologyresearchjournal.com

In some preclinical models, temsirolimus has been shown to reduce the expression of cyclin D1, a critical regulator of the G1-S transition. aetna.com Overexpression of cyclin D1 is a common feature in many cancers and is associated with uncontrolled cell proliferation. immunologyresearchjournal.comnih.gov However, in other contexts, such as in mantle cell lymphoma cell lines, temsirolimus did not alter cyclin D1 levels. nih.gov

Temsirolimus also modulates the expression of CDK inhibitors, such as p27Kip1 and p21Cip1. immunologyresearchjournal.comresearchgate.net In endometrial cancer cells, treatment with temsirolimus in combination with a PI3K inhibitor led to an up-regulation of p27. plos.orgaacrjournals.org p27 is a tumor suppressor that regulates the transition from the G0 to the S phase. immunologyresearchjournal.com Conversely, in mantle cell lymphoma cells, temsirolimus treatment resulted in a decrease in p21 expression without affecting p27 levels. nih.gov The proteins p27 and p21 are members of the Cip/Kip family of CDK inhibitors and play a crucial role in halting cell cycle progression. oncotarget.com

Effects on Cellular Proliferation in Preclinical Systems

The ability of temsirolimus to inhibit cellular proliferation has been extensively documented across a wide range of cancer cell types in preclinical settings.

Dose- and Time-Dependent Inhibition of Proliferation in Diverse Cancer Cell Lines

Temsirolimus has demonstrated a dose- and time-dependent anti-proliferative activity in numerous cancer cell lines. This includes mantle cell lymphoma, esophageal cancer, and malignant fibrous histiocytoma. nih.govnih.govspandidos-publications.com In mantle cell lymphoma cell lines, the anti-proliferative effect of temsirolimus was observed to be dependent on both the dose and the duration of treatment. nih.gov Similarly, in esophageal cancer cells, temsirolimus suppressed cell growth in a dose-dependent manner at concentrations ranging from 0 to 1000nM. nih.gov Studies on a malignant fibrous histiocytoma cell line, Nara-H, also revealed that temsirolimus inhibited cell proliferation in both a dose- and time-dependent fashion. spandidos-publications.com A biphasic dose-response has also been noted, where higher concentrations lead to more complete inhibition of cell proliferation. europa.euaacrjournals.org

Table 1: Dose-Dependent Inhibition of Proliferation by Temsirolimus in Various Cancer Cell Lines

| Cell Line Type | Cancer Type | Key Findings |

|---|---|---|

| Mantle Cell Lymphoma (MCL) | Lymphoma | Antiproliferative activity in a dose- and time-dependent manner. nih.gov |

| Esophageal Cancer (TE-1, TE-8, TE-10) | Esophageal Cancer | Dose-dependently suppressed growth at concentrations from 0-1000nM. nih.gov |

| Nara-H | Malignant Fibrous Histiocytoma | Inhibited cell proliferation in a dose- and time-dependent manner. spandidos-publications.com |

| Colorectal Cancer (CaR-1, Colon26) | Colorectal Cancer | Reduced proliferation in a dose-dependent manner. imrpress.com |

| Urinary Bladder Cancer (5637, T24, HT1376) | Bladder Cancer | Inhibited growth in a dose-dependent manner. imrpress.com |

Selective Inhibition of Cancer Cells versus Normal Cells in Specific Preclinical Contexts

In certain preclinical studies, temsirolimus has shown a degree of selective inhibition, being more effective against cancer cells than normal cells. For instance, in renal cell carcinoma (RCC) models, temsirolimus was found to be more effective in decreasing the viability and growth of RCC cell lines compared to a dual mTORC1/mTORC2 inhibitor in vitro. plos.org However, this selectivity is not universal and can be context-dependent. Interestingly, while the dual inhibitor was more effective in vitro, temsirolimus showed comparable tumor growth inhibition in a xenograft model, suggesting additional effects on the tumor microenvironment, such as decreased angiogenesis. plos.org Other research has also noted that temsirolimus can be more potent in killing RCC cells compared to other mTORC1 inhibitors like rapamycin (B549165) and everolimus (B549166). oncotarget.com

Autophagy Induction by Temsirolimus

Temsirolimus is a known inducer of autophagy, a cellular process of self-digestion and recycling of cellular components. imrpress.compatsnap.com This process is a direct consequence of mTOR inhibition, as mTOR is a major negative regulator of autophagy. dovepress.com The induction of autophagy by temsirolimus has been observed in various cancer models, including urinary bladder cancer, adenoid cystic carcinoma, and mantle cell lymphoma. imrpress.comnih.gov In urinary bladder cancer cell lines, temsirolimus treatment led to the accumulation of autophagosomes, indicating active autophagy. imrpress.com Similarly, in mantle cell lymphoma cells, temsirolimus increased the number of acidic vesicular organelles and the processing of microtubule-associated protein 1 light-chain 3, both of which are characteristic features of autophagy. nih.gov

The role of temsirolimus-induced autophagy can be complex, acting as either a pro-survival (cytoprotective) or a pro-death (cytotoxic) mechanism depending on the cellular context. imrpress.com In many cases, the autophagy induced by temsirolimus appears to be a cytoprotective response, where cancer cells use this process to survive the stress induced by the drug. imrpress.comdovepress.com For example, in melanoma and prostate cancer cells, inhibiting this temsirolimus-induced autophagy can enhance the drug's anti-cancer effects. imrpress.comdovepress.com

Molecular Markers of Autophagy Activation

The activation of autophagy by temsirolimus is evidenced by distinct molecular changes within the cell. Key indicators include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). spandidos-publications.comnovusbio.com This conversion is a hallmark of autophagosome formation. novusbio.com Studies in various cancer cell lines, including colorectal and endometrial cancer, have demonstrated an increased LC3-II/LC3-I ratio following temsirolimus treatment, confirming the initiation of autophagy. imrpress.comspandidos-publications.com

Another critical marker is the degradation of the protein p62/SQSTM1. nih.gov p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. aacrjournals.org Therefore, a decrease in p62 levels typically signifies a functional autophagic flux. nih.gov However, in some contexts, such as in colorectal cancer cells treated with temsirolimus, p62 levels have been observed to decrease, consistent with autophagy induction. spandidos-publications.com

The formation of acidic vesicular organelles (AVOs), which include autolysosomes where the final degradation of cellular material occurs, is another indicator of active autophagy. frontiersin.org Staining techniques using dyes like acridine (B1665455) orange can visualize these acidic compartments. Research has shown that temsirolimus treatment, particularly in combination with other agents, can increase the number of AVOs in cancer cells. spandidos-publications.com

| Marker | Change with Temsirolimus | Significance |

| LC3-I to LC3-II Conversion | Increased ratio of LC3-II to LC3-I. imrpress.comspandidos-publications.com | Indicates the formation of autophagosomes, a key initial step in autophagy. novusbio.com |

| p62/SQSTM1 Degradation | Generally decreases as it is consumed during the autophagic process. spandidos-publications.comaacrjournals.org | Signals that the autophagic process is proceeding to completion (autophagic flux). nih.gov |

| Acidic Vesicular Organelles (AVOs) | Increased formation. spandidos-publications.com | Represents the fusion of autophagosomes with lysosomes, where degradation occurs. frontiersin.org |

Characterization of Autophagy's Role in Temsirolimus-Mediated Cellular Responses

The role of autophagy induced by temsirolimus is highly context-dependent, exhibiting either cytoprotective or cytotoxic functions.

Cytoprotective Autophagy: In many cancer models, the autophagy triggered by temsirolimus acts as a survival mechanism. imrpress.comimrpress.com By recycling cellular components, autophagy can provide the necessary energy and building blocks for cancer cells to withstand the stress induced by mTOR inhibition, thereby limiting the drug's effectiveness. imrpress.comnih.gov This protective role has been observed in various cancers, including non-small cell lung cancer and colorectal cancer. imrpress.comkoreamed.org The inhibition of this cytoprotective autophagy, for instance by using agents like chloroquine (B1663885) or hydroxychloroquine (B89500), has been shown to enhance the anti-tumor effects of temsirolimus in preclinical models, leading to increased apoptosis. imrpress.comnih.gov

Cytotoxic Autophagy: In contrast, under certain conditions, temsirolimus-induced autophagy can contribute to or directly cause cell death. aast.edu This is often referred to as type II programmed cell death. oncotarget.com While the cytoprotective role appears to be more common for temsirolimus, the possibility of shifting the balance towards a cytotoxic function is an area of therapeutic interest. imrpress.comaast.edu For example, combining temsirolimus with other agents can sometimes convert a cytoprotective autophagic response into a cytotoxic one. imrpress.com

Autophagy as a Potential Mechanism of Adaptive Resistance

The induction of cytoprotective autophagy is a significant mechanism of adaptive resistance to temsirolimus. cancerbiomed.orgfrontiersin.org When cancer cells are treated with temsirolimus, the resulting inhibition of the mTOR pathway triggers a survival response in the form of autophagy. nih.govcancerbiomed.org This adaptive response allows the cancer cells to tolerate the drug, leading to diminished therapeutic efficacy and the development of resistance over time. imrpress.comnih.govfrontiersin.org This resistance has been noted in preclinical studies across various tumor types. imrpress.comimrpress.com Consequently, inhibiting this autophagic response is being explored as a strategy to overcome resistance and enhance the anti-cancer activity of mTOR inhibitors like temsirolimus. nih.govfrontiersin.org

Apoptosis Induction and Related Mechanisms

Temsirolimus can also induce apoptosis, or type I programmed cell death, although this effect is highly dependent on the specific cellular context and preclinical model.

Context-Dependent Apoptotic Effects of Temsirolimus in Preclinical Models

The ability of temsirolimus to induce apoptosis varies significantly across different cancer cell types and experimental conditions. koreamed.orgnih.gov In some preclinical models, such as certain renal cell carcinoma (RCC) and non-small cell lung cancer cell lines, temsirolimus treatment alone or in combination with other drugs leads to a significant increase in apoptosis. koreamed.orgnih.gov For instance, in some RCC cell lines, temsirolimus monotherapy resulted in cell death, though not always accompanied by classic apoptotic markers, suggesting other cell death mechanisms may be at play. nih.gov In Alzheimer's disease models, temsirolimus has been shown to reduce cellular apoptosis in the hippocampus. nih.gov The combination of temsirolimus with other agents, such as Akt inhibitors or ixabepilone (B1684101), has been shown to synergistically increase apoptosis in lung and renal cancer cells, respectively. koreamed.orgnih.gov This variability highlights that the apoptotic response to temsirolimus is not universal but is instead influenced by the specific molecular characteristics of the cancer cells.

| Preclinical Model | Apoptotic Effect of Temsirolimus | Key Findings |

| Renal Cell Carcinoma (RCC) | Variable; enhanced with combination therapy. | Monotherapy induced cell death in some lines, but combination with ixabepilone significantly increased PARP cleavage. nih.gov |

| Non-Small Cell Lung Cancer | Synergistically increased with an Akt inhibitor. | Combination with GSK690693 led to a significant increase in apoptosis compared to either drug alone. koreamed.org |

| Colorectal Cancer | Enhanced with autophagy inhibition. | Combination with chloroquine triggered enhanced apoptosis. researchgate.net |

| Mantle Cell Lymphoma | Induced apoptosis. | Temsirolimus was shown to induce autophagy and synergize with vorinostat (B1683920) to promote cell death. oncotarget.com |

Molecular Pathways Involved in Temsirolimus-Induced Apoptosis

When temsirolimus does induce apoptosis, it involves the activation of specific molecular pathways. A key event in the apoptotic cascade is the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net PARP is a protein involved in DNA repair, and its cleavage by caspases is a well-established marker of apoptosis. koreamed.org Studies have shown that treatment with temsirolimus, particularly in combination with other agents like PI3K inhibitors or ixabepilone, leads to increased levels of cleaved PARP in various cancer cell lines. imrpress.comnih.govplos.org This indicates the activation of the execution phase of apoptosis. The induction of apoptosis by temsirolimus can also be linked to the activation of caspase-3, an essential executioner caspase. koreamed.org

Angiogenesis Modulation by Temsirolimus

Preclinical Evidence for Antiangiogenic Properties of Temsirolimus (B1684623)

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Production

A key mechanism by which Temsirolimus exerts its antiangiogenic effects is through the inhibition of hypoxia-inducible factor-1α (HIF-1α) and, consequently, the production of vascular endothelial growth factor (VEGF). researchgate.netnih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia, a common feature of the tumor microenvironment. frontiersin.org In many cancer cells, including breast and renal cell carcinoma, the loss of function of the von Hippel-Lindau (VHL) protein leads to the stabilization of HIF-1α, resulting in the overexpression of VEGF and sustained tumor angiogenesis. nih.gov

Temsirolimus has been shown to inhibit the translation of HIF-1α and HIF-2α, leading to reduced VEGF production under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. nih.govspandidos-publications.com This effect has been observed in various cancer cell lines, including breast cancer (BT474 and MDA-MB-231) and malignant pleural mesothelioma. nih.govspandidos-publications.comunivr.it For instance, in BT474 breast cancer cells, Temsirolimus was found to inhibit VEGF production by suppressing hypoxia-stimulated HIF-1α expression and its transcriptional activity. nih.govunivr.it This inhibitory action on the HIF-1α/VEGF pathway is a critical component of Temsirolimus's ability to curb angiogenesis. aacrjournals.org Furthermore, studies have shown that Temsirolimus can reduce the secretion of VEGF in various cancer cell lines. plos.orgnih.gov

The inhibition of mTOR signaling by Temsirolimus directly impacts the synthesis of proteins crucial for cell proliferation and angiogenesis, including HIF-1α. researchgate.netmdpi.com This disruption of the mTOR pathway has been identified as a key mechanism for decreasing VEGF expression. plos.orgnih.gov

Direct Effects on Endothelial Cell Functions (e.g., Proliferation, Migration, Morphogenesis) in vitro

Beyond its indirect effects on proangiogenic factor production by tumor cells, Temsirolimus also exerts direct inhibitory effects on endothelial cells, the building blocks of blood vessels. nih.govunivr.it In vitro studies have demonstrated that Temsirolimus can significantly inhibit the proliferation, migration, and morphogenesis of endothelial cells. nih.govunivr.itplos.orgnih.gov

| Cell Type | Function Inhibited | Stimulant | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation, Morphogenesis | Serum, VEGF | nih.govunivr.it |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation, Migration | - | plos.orgnih.gov |

| Retinal Pigment Epithelial (RPE) cells | Proliferation, Migration | - | plos.orgnih.gov |

Reduction of Tumor Microvessel Density in in vivo Xenograft Models

The antiangiogenic effects of Temsirolimus observed in vitro translate to a significant reduction in the density of blood vessels within tumors in preclinical animal models. plos.orgresearchgate.net In various xenograft models, including those for renal cell carcinoma, colorectal cancer, and retinoblastoma, treatment with Temsirolimus has been shown to decrease tumor microvessel density (MVD). researchgate.netplos.orgresearchgate.netimrpress.com

In a renal cell carcinoma xenograft model, Temsirolimus treatment led to a significant decrease in tumor MVD as measured by CD34 immunohistochemical staining. plos.org Similarly, in a colorectal cancer model, Temsirolimus inhibited tumor growth partly through an anti-angiogenic effect, evidenced by reduced MVD. researchgate.netimrpress.com Studies in retinoblastoma xenografts also demonstrated the antiangiogenic effect of Temsirolimus, with a notable decrease in tumor microvessel density. researchgate.net This reduction in tumor vascularization is a direct consequence of the drug's inhibitory effects on both VEGF production and endothelial cell function, ultimately leading to suppressed tumor growth. aacrjournals.orgnih.gov

Molecular Pathways Underlying Temsirolimus' Antiangiogenic Effects

Regulation of Proangiogenic Cytokines beyond VEGF (e.g., PDGF)

While the inhibition of VEGF is a primary mechanism, the antiangiogenic activity of Temsirolimus extends to the regulation of other proangiogenic cytokines, notably platelet-derived growth factor (PDGF). spandidos-publications.complos.orgnih.gov PDGF plays a significant role in tumor growth, angiogenesis, and the recruitment of stromal cells. spandidos-publications.com

Preclinical studies have shown that Temsirolimus can decrease the expression of PDGF at both the RNA and protein levels. plos.orgnih.gov In malignant pleural mesothelioma cell lines, Temsirolimus was found to moderately inhibit the production of PDGF-AA. spandidos-publications.com Similarly, in renal cell carcinoma cell lines, treatment with Temsirolimus resulted in lower expression of PDGF-B, -C, and -D. plos.org This broader impact on multiple proangiogenic factors likely contributes to the robust antiangiogenic profile of Temsirolimus. nih.govnih.gov

Role of mTOR Signaling in Endothelial Cell Biology and Neoangiogenesis

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and it plays a pivotal role in the biology of endothelial cells and the process of new blood vessel formation (neoangiogenesis). plos.orgnih.govmdpi.com The mTOR pathway integrates signals from various growth factors and nutrients to control essential cellular processes. tandfonline.com

In endothelial cells, mTOR signaling is crucial for proliferation, migration, and the formation of vascular networks. mdpi.com The PI3K/Akt/mTOR pathway is a key signaling cascade that is often activated in cancer and is essential for angiogenesis. researchgate.net Temsirolimus, by inhibiting the mTORC1 complex, disrupts downstream signaling that leads to the synthesis of proteins required for cell cycle progression and angiogenesis. researchgate.nettandfonline.com This inhibition has been shown to directly impair endothelial cell functions necessary for neoangiogenesis, independent of its effects on tumor cells. spandidos-publications.comunivr.it The central role of mTOR in both tumor cell proliferation and angiogenesis makes it an attractive therapeutic target for cancer treatment. nih.gov

Mechanisms of Temsirolimus Resistance in Preclinical Models

Intrinsic Resistance to Temsirolimus (B1684623)

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to temsirolimus from the outset of treatment. This phenomenon is often dictated by the baseline molecular characteristics of the tumor.

Baseline Molecular Correlates of Sensitivity and Resistance (e.g., PTEN Status, Basal Akt Phosphorylation)

Key molecular determinants have been identified that correlate with the initial sensitivity or resistance of cancer cells to temsirolimus. The status of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), is a significant factor. Loss of PTEN function, a common event in many cancers, leads to the constitutive activation of the PI3K/Akt signaling pathway. plos.orgmdpi.com Cells with PTEN loss often exhibit higher baseline levels of phosphorylated Akt (p-Akt), a downstream effector of PI3K. plos.orgresearchgate.net This heightened basal p-Akt level has been associated with increased sensitivity to temsirolimus in some preclinical models. plos.orgresearchgate.net In endometrial cancer cell lines, for instance, those with little to no PTEN expression and consequently high baseline p-Akt were more sensitive to temsirolimus. plos.org Conversely, cell lines with intact PTEN and low basal p-Akt phosphorylation were found to be more resistant to the drug. plos.orgresearchgate.net

However, the relationship is not always straightforward. Some studies have noted that while PTEN-deficient tumors are often sensitive to mTOR inhibition, this is not a universal finding, suggesting that other molecular factors also play a crucial role. plos.orgaacrjournals.org For example, the presence of concurrent mutations, such as in the KRAS gene, can confer resistance to temsirolimus even in cells with PTEN loss. nih.govglowm.com

Table 1: Baseline Molecular Markers and Temsirolimus Sensitivity

| Molecular Marker | Correlation with Temsirolimus Sensitivity | Key Findings |

|---|---|---|

| PTEN Status | Loss of PTEN is often associated with increased sensitivity. | PTEN-deficient tumors can be sensitive to mTOR inhibition. plos.org |

| Basal Akt Phosphorylation | High basal p-Akt levels often correlate with increased sensitivity. | Cell lines with high baseline p-Akt are more sensitive to temsirolimus. plos.orgresearchgate.net |

| KRAS/BRAF Mutations | Presence of these mutations can lead to resistance. | Tumors with KRAS or BRAF mutations are often insensitive to mTOR inhibitors. nih.govglowm.com |

Identification of Alternative Signaling Pathway Dependencies in Intrinsically Resistant Cell Lines

Cancer cells that are intrinsically resistant to temsirolimus often rely on alternative signaling pathways for their survival and proliferation. oncotarget.com When the mTORC1 pathway is inhibited by temsirolimus, these cells can compensate by upregulating other pro-survival signals.

One such mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov In some preclinical models, resistance to temsirolimus is associated with the activation of the ERK signaling cascade, a key component of the MAPK pathway. mdpi.comsemanticscholar.org The activation of these alternative pathways allows the cancer cells to bypass the blockade of mTORC1 and maintain their growth and survival. oncotarget.com The presence of an activated MAPK pathway, often driven by KRAS mutations, can render cells less responsive to mTOR inhibitors. nih.gov

Acquired Resistance to Temsirolimus

Acquired resistance develops in cancer cells that are initially sensitive to temsirolimus after a period of treatment. This form of resistance is often driven by adaptive changes in cellular signaling networks.

Feedback Activation of Upstream Signaling Pathways (e.g., PI3K/Akt Pathway)

A primary mechanism of acquired resistance to temsirolimus involves the feedback activation of the PI3K/Akt pathway. plos.orgnih.gov Temsirolimus primarily inhibits mTOR complex 1 (mTORC1). plos.org The inhibition of mTORC1 disrupts a negative feedback loop that normally keeps PI3K/Akt signaling in check. scientificarchives.com Specifically, mTORC1 phosphorylates and promotes the degradation of insulin (B600854) receptor substrate-1 (IRS-1). glowm.com When mTORC1 is inhibited by temsirolimus, IRS-1 is stabilized, leading to enhanced signaling through the PI3K/Akt pathway. glowm.com This compensatory increase in Akt phosphorylation is a well-documented mechanism of acquired resistance. plos.orgsemanticscholar.org This phenomenon has been observed in various cancer models, including endometrial, lung, colon, and breast cancer. plos.org

Activation of mTORC2/Akt Signaling Axis upon Prolonged Temsirolimus Treatment

Prolonged exposure to temsirolimus can lead to the activation of the mTOR complex 2 (mTORC2). mdpi.comsemanticscholar.org Unlike mTORC1, mTORC2 is largely insensitive to rapamycin (B549165) and its analogs, including temsirolimus. plos.orgresearchgate.net A key function of mTORC2 is the phosphorylation and activation of Akt at serine 473, which is crucial for its full kinase activity. nih.gov Long-term treatment with temsirolimus can lead to an upregulation of mTORC2 activity, resulting in sustained or even increased Akt phosphorylation and signaling, thereby promoting cell survival and resistance. mdpi.comsemanticscholar.org This activation of the mTORC2/Akt axis has been identified as a significant resistance mechanism in renal cell carcinoma and other cancers. mdpi.comsemanticscholar.org

Upregulation of Pro-survival Pathways (e.g., ERK, STAT3)

In addition to the reactivation of the PI3K/Akt pathway, acquired resistance to temsirolimus can also be driven by the upregulation of other pro-survival signaling pathways, such as the ERK and STAT3 pathways. mdpi.comsemanticscholar.orgoncotarget.com Morphoproteomic analysis of tumor biopsies from patients with renal cell carcinoma who progressed on temsirolimus therapy revealed the activation of both the ERK and STAT3 pathways in conjunction with the mTORC2/Akt resistance signature. semanticscholar.orgoncotarget.com The activation of these pathways provides alternative routes for cancer cells to maintain their proliferation and survival, thereby circumventing the effects of mTORC1 inhibition. semanticscholar.orgoncotarget.com In some acute myeloid leukemia cell lines, temsirolimus treatment has been shown to increase ERK phosphorylation, which can be blocked by co-treatment with other agents. oncotarget.com

Table 2: Mechanisms of Acquired Temsirolimus Resistance

| Mechanism | Description | Key Signaling Molecules Involved |

|---|---|---|

| Feedback Activation of PI3K/Akt | Inhibition of mTORC1 relieves a negative feedback loop, leading to increased Akt activation. | PI3K, Akt, IRS-1 |

| Activation of mTORC2/Akt Axis | Prolonged treatment leads to the activation of the rapamycin-insensitive mTORC2, which phosphorylates and activates Akt. | mTORC2, Akt |

| Upregulation of Pro-survival Pathways | Activation of alternative signaling pathways that promote cell survival and proliferation. | ERK, STAT3 |

Compound Names Mentioned:

Temsirolimus (Torisel)

Rapamycin

BEZ235

ZSTK474

Temozolomide

AQ4

IWR-1

G007-LK

Olaparib

Ku0063794

Bevacizumab

Liposomal doxorubicin (B1662922)

Role of Specific Adhesion Molecules (e.g., Integrin α7) in Resistance Development

The development of resistance to temsirolimus, a mechanistic target of rapamycin (mTOR) inhibitor, is a significant challenge in the treatment of cancers like renal cell carcinoma (RCC). nih.govcolab.ws Preclinical studies have identified the alteration of specific adhesion molecules, particularly integrin α7 (ITGA7), as a potential mechanism contributing to this resistance. nih.govnih.gov

In vitro studies using RCC cell lines (Caki-1, KTCTL-26, and A498) driven to temsirolimus resistance through prolonged exposure have demonstrated a clear link between resistance and changes in ITGA7 expression and function. nih.govnih.gov Temsirolimus-resistant cells exhibit increased chemotactic activity upon re-exposure to the drug, a phenomenon not observed in their sensitive counterparts. nih.govcolab.ws This enhanced motility is associated with a notable shift in the subcellular localization of ITGA7. nih.govnih.gov

Specifically, resistant cells show elevated levels of ITGA7 on the cell surface membrane, which corresponds with a decrease in intracellular ITGA7. nih.govnih.gov This suggests a translocation of ITGA7 from the cell's interior to its surface, which is postulated to drive the forward migration of RCC cells. nih.govnih.gov Conversely, in temsirolimus-sensitive cells, treatment with the drug leads to a significant reduction in cell surface ITGA7. nih.gov

Further experiments involving the knockdown of ITGA7 have revealed its complex role in cell motility. In temsirolimus-sensitive cells, reducing ITGA7 expression significantly diminishes their movement. nih.govnih.gov However, in the resistant Caki-1 and KTCTL-26 cell lines, ITGA7 knockdown paradoxically leads to an increase in chemotactic activity. nih.govnih.gov This suggests that the function of certain integrin subtypes can switch as resistance develops, transforming cells from an adhesive to a highly motile phenotype. mdpi.com

These findings highlight the intricate involvement of ITGA7 in the regulation of adhesion and migration in RCC cells and suggest that its altered expression and translocation are associated with the development of temsirolimus resistance. nih.govnih.gov

Overexpression of Receptor Tyrosine Kinases (e.g., MET) as a Resistance Mechanism

The overexpression of receptor tyrosine kinases (RTKs), such as MET, has been identified as a significant mechanism of both intrinsic and acquired resistance to temsirolimus in preclinical models. uni-muenchen.de MET, a proto-oncogene, and its signaling pathway are implicated in mediating drug resistance across various cancer types. uni-muenchen.denih.gov

In a study using a mantle cell lymphoma (MCL) cell line made resistant to temsirolimus, transcriptome profiling revealed a significant upregulation of several signaling pathways in the resistant cells, including the PI3K/AKT/mTOR, RAS, and RTK-dependent pathways like PDGFR, FGFR, MET, and ALK. uni-muenchen.de Notably, MET was one of the most highly upregulated genes in these resistant cells. uni-muenchen.de This overexpression of the MET protein was observed in MCL cells with both acquired and intrinsic resistance to temsirolimus, while it was absent in sensitive cells. uni-muenchen.de

The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which promote cell proliferation and survival. nih.gov Overexpression of MET can lead to a dependence on this pathway for cell survival, a phenomenon known as "oncogene addiction." nih.gov This provides a clear rationale for targeting MET to overcome resistance.

Preclinical evidence suggests that MET overexpression can confer resistance to various targeted therapies. nih.govresearchgate.net In the context of temsirolimus resistance, the upregulation of MET acts as a compensatory escape mechanism, allowing cancer cells to bypass the mTOR inhibition. uni-muenchen.de The AKT/mTOR pathway itself has been shown to control MET expression through a positive feedback loop, indicating a critical link between these two signaling networks. uni-muenchen.de

Preclinical Strategies to Overcome Temsirolimus Resistance

Vertical Blockade through Dual Inhibition of PI3K and mTOR

A key mechanism of resistance to mTORC1 inhibitors like temsirolimus involves the activation of compensatory signaling pathways, particularly the PI3K/Akt pathway. plos.orgportlandpress.com Temsirolimus primarily inhibits mTOR complex 1 (mTORC1), which can lead to the removal of a negative feedback loop on insulin receptor substrate (IRS), resulting in increased PI3K/Akt signaling. plos.orgportlandpress.com This feedback activation of Akt, a pro-survival signal, can limit the therapeutic efficacy of temsirolimus and contribute to acquired resistance. plos.orghematologyandoncology.net

To counteract this, a strategy of "vertical blockade" involving the dual inhibition of both PI3K and mTOR has been explored in preclinical models. plos.orghematologyandoncology.net This approach targets the PI3K/Akt/mTOR pathway at multiple levels, both upstream and downstream, to achieve a more comprehensive and sustained inhibition. plos.org

Preclinical studies have demonstrated that combining a PI3K inhibitor with temsirolimus can synergistically inhibit cancer cell growth. plos.org For instance, the dual PI3K/mTOR inhibitor BEZ235, or the combination of the pan-PI3K inhibitor ZSTK474 with temsirolimus, has shown enhanced efficacy compared to single-agent treatment in endometrial cancer cell lines. plos.org This combination therapy has been shown to induce G0/G1 cell cycle arrest and promote cell death through autophagy and subsequent apoptosis. plos.org

A significant advantage of this dual inhibition strategy is its effectiveness regardless of the PTEN status of the tumor. plos.org While sensitivity to temsirolimus alone is often more pronounced in cells with PTEN inactivation and high basal phospho-Akt levels, the addition of a PI3K inhibitor prevents the compensatory phosphorylation of Akt and enhances cell death in both PTEN-proficient and -deficient cells. plos.org

Furthermore, molecular analysis has revealed that while temsirolimus effectively blocks the downstream mTORC1 target S6 kinase, it does not completely inhibit 4E-BP1 phosphorylation. plos.org The addition of a dual PI3K/mTOR inhibitor like BEZ235 can fully abrogate the phosphorylation of 4E-BP1, leading to a more complete blockade of mTORC1 signaling. plos.org Dual PI3K/mTOR inhibitors, by targeting both mTORC1 and mTORC2, can also prevent the activation of Akt, which is a downstream target of mTORC2. hematologyandoncology.nethematologyandoncology.net

The following table summarizes key preclinical findings on dual PI3K/mTOR inhibition:

| Compound(s) | Cancer Model | Key Findings | Reference(s) |

| BEZ235 (dual PI3K/mTOR inhibitor) + Temsirolimus | Endometrial Cancer Cells | Synergistic inhibition of cell growth; induced G0/G1 arrest, autophagy, and apoptosis; effective regardless of PTEN status. | plos.org |

| ZSTK474 (pan-PI3K inhibitor) + Temsirolimus | Endometrial Cancer Cells | Synergistically inhibited cell growth compared to single agents. | plos.org |

| BEZ235 | Breast Cancer Cells | Inhibited growth of breast cancer cells with PI3K mutations. | aacrjournals.org |

| NVP-BEZ235, XL765 (dual PI3K/mTOR inhibitors) | Various Solid Tumors (including breast cancer) | In development to overcome resistance to hormone-targeted therapies. | hematologyandoncology.net |

Targeting Compensatory Signaling Pathways Activated upon Temsirolimus Treatment

Resistance to temsirolimus is frequently associated with the activation of compensatory signaling pathways that allow cancer cells to evade the effects of mTORC1 inhibition. plos.orgportlandpress.com A primary mechanism is the reactivation of the PI3K/Akt pathway due to the relief of a negative feedback loop. plos.orgnih.gov However, other signaling networks can also be rewired to promote survival.

Preclinical research has shown that treatment with mTOR inhibitors can lead to the upregulation of several receptor tyrosine kinases (RTKs), including the insulin-like growth factor 1 receptor (IGF-1R), insulin receptor, and human epidermal growth factor receptor 2 (HER2). portlandpress.com This upregulation can be dependent on mTORC2/FoxO signaling, which is activated in response to mTORC1 inhibition by rapalogs like temsirolimus. portlandpress.com

In mantle cell lymphoma (MCL) models, resistance to temsirolimus was associated with the upregulation of RTK-dependent pathways, including MET signaling. uni-muenchen.de The overexpression of MET is a known escape mechanism that mediates resistance to various drugs, including mTOR inhibitors. uni-muenchen.de Consequently, the combined pharmacological inhibition of both mTOR and MET signaling, using temsirolimus and the RTK inhibitor crizotinib (B193316), was shown to be synergistic and effectively restored sensitivity to temsirolimus in MCL cell lines. uni-muenchen.de

Similarly, in EGFR mutant lung cancer models, hepatocyte growth factor (HGF)-triggered MET activation can mediate resistance to EGFR tyrosine kinase inhibitors (TKIs). plos.org Since mTOR is a downstream effector of both EGFR and MET, mTOR inhibitors like temsirolimus have been shown to overcome this HGF-dependent resistance. plos.org Temsirolimus was effective in reducing the viability of EGFR mutant lung cancer cells even in the presence of HGF and suppressed tumor growth in xenograft models. plos.org

The following table details preclinical strategies for targeting these compensatory pathways:

| Therapeutic Strategy | Cancer Model | Mechanism of Action | Key Findings | Reference(s) |

| Combined Temsirolimus and Crizotinib (MET inhibitor) | Mantle Cell Lymphoma | Inhibition of both mTOR and the compensatory MET signaling pathway. | Synergistic effect; restored sensitivity to temsirolimus in resistant cells. | uni-muenchen.de |

| Temsirolimus | EGFR Mutant Lung Cancer with HGF-triggered resistance | Inhibition of the downstream mTOR pathway, which is activated by both EGFR and MET. | Overcame HGF-dependent resistance to EGFR-TKIs; suppressed tumor growth in vivo. | plos.org |

Overcoming Autophagy-Mediated Resistance through Autophagy Inhibitors

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a dual role in cancer. nih.gov While in some contexts it can lead to cell death, it often acts as a pro-survival mechanism, particularly in response to stress induced by cancer therapies. nih.govmdpi.com Treatment with mTOR inhibitors like temsirolimus is a potent inducer of autophagy. researchgate.netspandidos-publications.com This induced autophagy is often cytoprotective, contributing to the development of therapeutic resistance. researchgate.netspandidos-publications.com

Preclinical studies have demonstrated that inhibiting this protective autophagy can enhance the anti-tumor effects of temsirolimus and overcome resistance. portlandpress.comresearchgate.net The most commonly studied autophagy inhibitors in this context are the lysosomotropic agents chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), which inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. mdpi.comresearchgate.net

In preclinical models of colorectal cancer (CRC), the combination of temsirolimus and chloroquine has been shown to cooperatively exert a potent antitumor effect. researchgate.net While temsirolimus alone inhibits mTOR signaling and induces autophagy, the addition of CQ blocks this autophagic flux, leading to enhanced cell death. researchgate.netspandidos-publications.com This combination has also been shown to increase the radiosensitivity of CRC cells. spandidos-publications.com

Similarly, in melanoma, the combination of temsirolimus and hydroxychloroquine has demonstrated significant antitumor activity in preclinical models, forming the basis for clinical trials. portlandpress.comtandfonline.com The rationale is that by blocking the cytoprotective autophagic response, the cancer cells become more vulnerable to the effects of mTOR inhibition. nih.gov

The following table summarizes key preclinical findings on the use of autophagy inhibitors to overcome temsirolimus resistance:

| Combination Therapy | Cancer Model | Mechanism of Action | Key Findings | Reference(s) |

| Temsirolimus + Chloroquine (CQ) | Colorectal Cancer (CRC) Cells | Temsirolimus inhibits mTOR and induces autophagy; CQ inhibits late-stage autophagy. | Improved antitumor effect; increased radiosensitivity. | researchgate.netspandidos-publications.com |

| Temsirolimus + Hydroxychloroquine (HCQ) | Melanoma | Temsirolimus inhibits mTOR and induces autophagy; HCQ inhibits late-stage autophagy. | Enhanced antitumor activity. | portlandpress.com |

Preclinical Combination Strategies with Temsirolimus

Rationale for Combination Therapy with Temsirolimus (B1684623) in Preclinical Settings

Temsirolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), has shown activity against a range of cancers in preclinical models. aetna.com However, its efficacy as a monotherapy can be limited, leading researchers to explore combination strategies. plos.orgaacrjournals.org The primary rationale for combining temsirolimus with other agents in preclinical settings is to enhance its anticancer effects, overcome resistance, and exploit synergistic molecular mechanisms. plos.orgnih.govonclive.com

Addressing Incomplete Pathway Inhibition by Temsirolimus Monotherapy

Furthermore, while temsirolimus effectively blocks downstream signaling through S6 kinase (S6K), it often does not affect the other major mTORC1 target, 4E-BP1, which is crucial for protein synthesis and cell proliferation. plos.orgaacrjournals.org This incomplete blockade of mTORC1 downstream signaling represents a key limitation of temsirolimus monotherapy. plos.org For instance, in ovarian clear cell carcinoma (OCCC) cell lines, treatment with temsirolimus incompletely suppressed the phosphorylation of p70S6K and 4E-BP1. spandidos-publications.com

Exploiting Synergistic Molecular Mechanisms for Enhanced Efficacy

Combining temsirolimus with other agents can lead to synergistic antitumor effects, where the combined effect is greater than the sum of the individual effects. nih.govoncotarget.com This synergy often arises from targeting multiple, often complementary, signaling pathways. nih.govmdpi.com

Several preclinical studies have demonstrated the synergistic potential of temsirolimus combinations:

With ixabepilone (B1684101): In renal cell carcinoma cell lines, the combination of temsirolimus and the microtubule stabilizer ixabepilone resulted in synergistic anti-proliferative effects and enhanced apoptosis. nih.gov The proposed mechanism involves the activation of the endoplasmic reticulum (ER) stress response pathway. nih.gov

With clofarabine (B1669196): In acute myeloid leukemia (AML) cell lines and primary patient cells, combining temsirolimus with the nucleoside analogue clofarabine showed synergistic cytotoxic effects. oncotarget.com

With MEK inhibitors: The combination of temsirolimus and the MEK inhibitor trametinib (B1684009) has been shown to radiosensitize lung cancer cells, leading to increased apoptosis and prolonged cell cycle arrest. iiarjournals.org

With lenalidomide (B1683929): In lymphoma models, the combination of temsirolimus and the immunomodulatory agent lenalidomide has shown synergistic potential due to their overlapping effects on the PI3K/Akt/mTOR pathway. haematologica.org

Synergistic Effects with PI3K Inhibitors